[(2,4-Dimethoxyphenyl)methoxy](1-hydroxyethyl)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dimethoxyphenyl)methoxyoxophosphanium is a complex organic compound with a unique structure that includes a phenyl ring substituted with methoxy groups and a phosphonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxyphenyl)methoxyoxophosphanium typically involves the reaction of 2,4-dimethoxyphenol with a suitable phosphonium reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of (2,4-Dimethoxyphenyl)methoxyoxophosphanium may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process typically includes steps such as purification and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dimethoxyphenyl)methoxyoxophosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphonium group to other functional groups.
Substitution: The methoxy groups on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
(2,4-Dimethoxyphenyl)methoxyoxophosphanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,4-Dimethoxyphenyl)methoxyoxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2,4-Dimethoxyphenyl)methoxyoxophosphanium include other phosphonium compounds and substituted phenyl derivatives. Examples include:
Triphenylphosphonium: A widely studied phosphonium compound with various applications.
Methoxyphenol derivatives: Compounds with similar phenyl ring structures and methoxy substitutions.
Uniqueness
(2,4-Dimethoxyphenyl)methoxyoxophosphanium is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
88648-30-0 |
---|---|
Molekularformel |
C11H16O5P+ |
Molekulargewicht |
259.21 g/mol |
IUPAC-Name |
(2,4-dimethoxyphenyl)methoxy-(1-hydroxyethyl)-oxophosphanium |
InChI |
InChI=1S/C11H16O5P/c1-8(12)17(13)16-7-9-4-5-10(14-2)6-11(9)15-3/h4-6,8,12H,7H2,1-3H3/q+1 |
InChI-Schlüssel |
IHHJBUPHOUMOHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(O)[P+](=O)OCC1=C(C=C(C=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.